Psoberan

Übersicht

Beschreibung

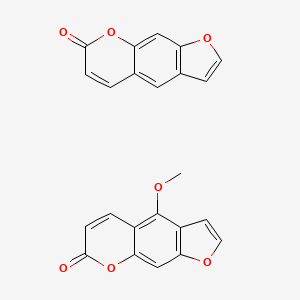

Psoberan is a compound known for its pronounced photosensitizing action. It consists of a mixture of two furocoumarins: bergapten and psoralen . These compounds are derived from the leaves of Ficus carica L., which grows in Central Asia

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Psoberan involves the extraction of furocoumarins from plant sources. The leaves of Ficus carica L. are processed to isolate bergapten and psoralen . The extraction process typically involves the use of solvents such as chloroform to separate the furocoumarins from other plant materials .

Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. The process involves the collection of plant materials, solvent extraction, and purification of the furocoumarins. Advanced chromatographic techniques, such as thin-layer chromatography (TLC), are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Psoberan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its photosensitizing properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogens, alkylating agents, and acylating agents are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Anticancer Properties

Psoberan exhibits significant anticancer activity. Studies have shown that furocoumarins, including this compound, can inhibit tumor growth and induce apoptosis in cancer cells. For instance, research indicates that these compounds influence various intracellular signaling pathways, which are crucial for the proliferation and survival of cancer cells .

Case Study: Breast Cancer

A study demonstrated that psoralen, a related compound to this compound, showed anti-tumoral activity against breast cancer cells. The mechanism involved the modulation of cell cycle progression and apoptosis induction .

1.2 Antimicrobial Activity

this compound has demonstrated antimicrobial properties against various pathogens. The compound's effectiveness in inhibiting bacterial growth makes it a candidate for developing new antimicrobial agents.

Case Study: Bacterial Infections

In vitro tests indicated that this compound exhibits inhibitory effects on several bacterial strains, suggesting its potential as an alternative treatment for bacterial infections .

Agricultural Applications

2.1 Plant Growth Enhancement

Research has indicated that this compound can enhance plant growth and resilience against pathogens. Its application in agriculture could improve crop yields and reduce the need for chemical pesticides.

Case Study: Crop Protection

Field trials have shown that the application of this compound leads to increased resistance to fungal infections in crops like tomatoes and cucumbers. This property could be beneficial in sustainable agricultural practices .

Biotechnological Applications

3.1 Biochemical Pathway Studies

this compound is utilized in biochemical research to study metabolic pathways involving furocoumarins. Its role in these pathways helps scientists understand plant metabolism and the synthesis of secondary metabolites.

Data Table: Biochemical Effects of this compound

Wirkmechanismus

Psoberan exerts its effects through its photosensitizing action. When exposed to ultraviolet light, this compound absorbs the light energy and transfers it to nearby molecules, generating reactive oxygen species (ROS). These ROS can cause damage to cellular components, including DNA, proteins, and lipids . The molecular targets of this compound include nucleic acids and cellular membranes, leading to its applications in phototherapy and photobiology.

Vergleich Mit ähnlichen Verbindungen

Psoralen: A closely related furocoumarin with similar photosensitizing properties.

Bergapten: Another furocoumarin found in Psoberan, known for its phototoxic effects.

Methoxsalen: A synthetic derivative of psoralen used in phototherapy.

Uniqueness of this compound: this compound’s uniqueness lies in its specific combination of bergapten and psoralen, which provides a distinct profile of photosensitizing activity. This combination enhances its effectiveness in phototherapy and other applications compared to individual furocoumarins .

Eigenschaften

IUPAC Name |

furo[3,2-g]chromen-7-one;4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4.C11H6O3/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9;12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h2-6H,1H3;1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMQACMBFNNMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967279 | |

| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one--4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52810-75-0 | |

| Record name | Psoralen mixture with 5-methoxypsoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052810750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one--4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.